molecular formula C6H8N2 B1289461 2-Cyclopropyl-1H-imidazole CAS No. 89532-38-7

2-Cyclopropyl-1H-imidazole

Cat. No. B1289461
CAS RN: 89532-38-7
M. Wt: 108.14 g/mol
InChI Key: MBQKTXUCJWIHQQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1H-imidazole is a derivative of the imidazole class of compounds, which are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of imidazo[1,2-a]pyridines can be performed from 2-aminopyridines using multicomponent reactions, tandem processes, and transition-metal-catalyzed C–H activation . Similarly, imidazo[1,5-a]pyridine-1-ylalkylalcohols can be synthesized via intramolecular cyclization of N-thioacyl 1,2-aminoalcohols . The synthesis of 1H-imidazoles has been reported using a biological activity-guided approach, where substituents are introduced to achieve desired pharmacological properties . Additionally, imidazol(in)ium-2-carboxylates have been prepared from N-heterocyclic carbenes (NHCs) and used as precursors in ruthenium-promoted olefin metathesis and cyclopropanation reactions . Electrochemical oxidative tandem cyclization of aryl ketones and benzylamines has also been developed to synthesize 1,2,4-trisubstituted-(1H)-imidazoles . Furthermore, imidazole cyclopropyl amine analogues have been optimized for their inhibitory activity against mutant IDH1 .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and is often characterized using spectroscopic techniques such as IR, NMR, and UV-vis, as well as single-crystal X-ray diffraction . Quantum chemical calculations employing density functional theory (DFT) can also be used to predict and understand the molecular and spectroscopic features of these compounds .

Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions. For example, imidazole-mediated cascade [2 + 2 + 2] annulation reactions have been used for the diastereoselective synthesis of multiply substituted cyclohexanes . Reactions of N-cyanolactam 2-imines can lead to the formation of bicyclic imidazole derivatives . Imidazo[1,2-a]pyridine carboxylic acid derivatives have been synthesized through alkylation/cyclization, chlorination, and Suzuki cross-coupling/hydrolysis reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. These properties can be studied experimentally and theoretically to understand their behavior in different environments and their potential applications. The introduction of various substituents can significantly alter the properties, such as solubility, stability, and reactivity, of the imidazole core .

Scientific Research Applications

1. IDH1 Inhibitors for Cancer Therapy

Zheng et al. (2018) discuss the development of imidazole cyclopropyl amine analogues as mutant isocitrate dehydrogenase 1 (IDH1) inhibitors. These compounds showed potent inhibition in IDH1R132H enzymatic activity and 2HG production in mutant cell lines, indicating potential applications in cancer therapy (Zheng et al., 2018).

2. Histamine H3 Receptor Agonists

Kazuta et al. (2003) developed cyclopropane-based conformationally restricted analogues of histamine. One such compound was identified as a potent H3 receptor agonist with significant binding affinity, suggesting potential for neurological and psychiatric disorder treatments (Kazuta et al., 2003).

3. Crystal Structure Analysis

Boechat et al. (2016) reported the crystal structures of 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, providing insights into molecular structures useful for drug design and development (Boechat et al., 2016).

4. Antagonists for Histamine H3 Receptor

Watanabe et al. (2010) investigated the bioactive conformation of histamine H3 receptor antagonists using cyclopropane compounds. This research aids in understanding receptor interactions, which is crucial for developing new therapeutics (Watanabe et al., 2010).

5. Ruthenium–Arene Catalysts in Olefin Metathesis

Tudose et al. (2006) explored imidazolium-2-carboxylates in ruthenium–arene catalysts for olefin metathesis and cyclopropanation. This research contributes to advancements in organic synthesis techniques (Tudose et al., 2006).

6. Estrogen Receptor Ligands and COX Inhibitors

Wiglenda et al. (2005) synthesized 1H-imidazoles that exhibited hormonal activity and inhibited cyclooxygenase enzymes, suggesting potential in cancer therapy and inflammation treatment (Wiglenda et al., 2005).

7. Cardiotonic Activity of Biimidazoles

Matthews et al. (1990) studied 2,2'-bi-1H-imidazoles for inotropic activity, revealing their potential in treating heart diseases by affecting cardiac muscle contraction (Matthews et al., 1990).

properties

IUPAC Name

2-cyclopropyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-5(1)6-7-3-4-8-6/h3-5H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQKTXUCJWIHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591681
Record name 2-Cyclopropyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89532-38-7
Record name 2-Cyclopropyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropyl-1H-imidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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